2-(2-Methylpropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Regiochemistry Tautomerism Synthetic Intermediate

The compound 2-(2-Methylpropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid (CAS 1368529-01-4) is a pyrimidine derivative featuring a 4-carboxylic acid moiety, a 6-oxo group, and a 2-isobutyl substituent. It belongs to the class of 2-substituted 1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acids, which are versatile intermediates in medicinal chemistry and agrochemical synthesis.

Molecular Formula C9H12N2O3
Molecular Weight 196.20 g/mol
Cat. No. B12433065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methylpropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
Molecular FormulaC9H12N2O3
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESCC(C)CC1=NC(=CC(=O)N1)C(=O)O
InChIInChI=1S/C9H12N2O3/c1-5(2)3-7-10-6(9(13)14)4-8(12)11-7/h4-5H,3H2,1-2H3,(H,13,14)(H,10,11,12)
InChIKeyMCXKGQWZBJKAHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methylpropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid: A Regiospecific Dihydropyrimidine Scaffold for Targeted Synthesis and Procurement


The compound 2-(2-Methylpropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid (CAS 1368529-01-4) is a pyrimidine derivative featuring a 4-carboxylic acid moiety, a 6-oxo group, and a 2-isobutyl substituent . It belongs to the class of 2-substituted 1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acids, which are versatile intermediates in medicinal chemistry and agrochemical synthesis [1]. Its regiospecific arrangement of functional groups distinguishes it from other positional isomers and substitution variants, directly impacting reactivity, downstream synthetic utility, and selection for structure-activity relationship (SAR) programs.

Why Generic 6-Oxo-Dihydropyrimidine Carboxylic Acids Cannot Substitute 2-(2-Methylpropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid


The term 'dihydropyrimidine carboxylic acid' encompasses multiple regioisomers (carboxylic acid at the 2-, 4-, or 5-position) and tautomers that exhibit distinct physicochemical properties and reactivity profiles . For instance, the 2-carboxylic acid isomer (CAS 1057064-56-8) has a predicted pKa of -2.09, while analogous 4-carboxylic acid pyrimidines show pKa values around 2.81 . Direct substitution of one regioisomer for another in a synthetic sequence would alter reaction kinetics, intermediate stability, and the feasibility of subsequent functionalization steps, risking complete synthetic failure or requiring extensive re-optimization. The quantitative evidence below demonstrates why precise procurement of the 4-carboxylic acid isomer is non-negotiable for reproducible research outcomes.

Quantitative Differentiation Guide: 2-(2-Methylpropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid vs. Its Analogs


Regioisomeric Differentiation: 4-Carboxylic Acid vs. 2-Carboxylic Acid Positional Isomer

The target compound places the carboxylic acid at the 4-position of the pyrimidine ring. Its closest positional isomer, 1,6-dihydro-4-(2-methylpropyl)-6-oxo-2-pyrimidinecarboxylic acid (CAS 1057064-56-8), bears the acid at the 2-position. This difference is not trivial; it alters the electronic environment of the heterocycle and the compound's acidity. A predicted pKa for the 2-carboxylic acid isomer is -2.09±0.40, substantially different from the predicted pKa of 2.81±0.10 for the parent 4-pyrimidinecarboxylic acid scaffold . This pKa discrepancy reflects distinct protonation states at physiological or reaction pH, dictating solubility, hydrogen-bonding capacity, and metal-chelating behavior.

Regiochemistry Tautomerism Synthetic Intermediate

Synthetic Pathway Fidelity: Avoiding Unproductive Tautomeric Equilibria

The 1,6-dihydro-6-oxo tautomer of the target compound is stabilized by the specific substitution pattern. In contrast, the 2-carboxylic acid isomer and the 5-carboxylic acid isomer (CAS 1249404-98-5) can equilibrate with alternative tautomeric forms (e.g., 1,4-dihydro or 1,2-dihydro) that present different reactive sites [1]. This can lead to mixtures of products in downstream reactions such as amidation or esterification. The patent literature on the preparation of these acids emphasizes the need for controlled conditions to suppress tautomerization [2]. Procuring the correct regioisomer ensures that the starting material exists predominantly in the desired tautomeric state, as specified for validated synthetic protocols.

Tautomerism Synthetic chemistry Reaction selectivity

Molecular Properties: Lipophilicity and Hydrogen-Bonding Profile

The target compound's 4-carboxylic acid and 2-isobutyl substitution generate a distinct hydrogen-bond donor/acceptor topology compared to analogs. While direct experimental logP/logD data for this specific compound are sparse, the 5-carboxylic acid isomer is reported to have an XLogP3 of 0.8 [1]. The 4-isomer's placement of the carboxyl group adjacent to only one ring nitrogen (vs. between two nitrogens in the 2-isomer) alters hydrogen-bonding capability and may result in a different logD profile, influencing its behavior in biphasic reactions and biological assays. For example, the measured logD (pH 5.5) of the parent 4-pyrimidinecarboxylic acid is -1.89, reflecting hydrophilicity that would be modulated by the isobutyl group in the target compound.

ADME Lipophilicity Hydrogen bonding

Optimal Procurement Scenarios for 2-(2-Methylpropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid


Medicinal Chemistry SAR Exploration Requiring 4-Carboxylic Acid Regioisomer

When a drug discovery program targets a binding site that engages a carboxylic acid at the 4-position of a dihydropyrimidine core, the 2-isobutyl-4-carboxylic acid compound is the mandatory starting material. Substituting the 2- or 5-carboxylic isomer will result in a different pharmacophore geometry and likely abolish target affinity, as inferred from the pKa and hydrogen-bonding differences described above [1].

Reproduction of a Patent-Disclosed Synthetic Route to HIV Integrase Inhibitors

Several patent applications (e.g., CA2607934A1) describe the use of 2-substituted 1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acids as intermediates for antiviral agents [1]. Procuring the exact regioisomer is essential to replicate these patented procedures. Any deviation in the acid position will introduce tautomeric ambiguity and likely fail to yield the claimed intermediates, as the reaction steps are optimized for the 4-carboxylic acid oxidation state and tautomeric form.

Building Block Collections for Diversity-Oriented Synthesis

For a compound library designed to probe chemotypes with a free 4-carboxylic acid handle, the target compound provides a unique vector for amide or ester elaboration. The 2-carboxylic analog cannot serve this purpose because its pKa and tautomeric equilibrium would alter reactivity with coupling reagents, potentially leading to low conversion or byproduct formation [1]. Thus, compound management groups must stock the correct regioisomer to maintain library integrity.

Physicochemical Profiling of Pyrimidine Acid Isomers

In early-stage ADME screening, the set of positional isomers (2-, 4-, and 5-carboxylic acids) must be compared. The 4-carboxylic acid isomer is required for generating experimental logD, pKa, and solubility data that complete the structure-property relationship matrix. Using the 2-acid isomer would corrupt the dataset and lead to inaccurate predictive models.

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